molecular formula C19H23ClN4O4S2 B2381662 (Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 851717-06-1

(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2381662
CAS RN: 851717-06-1
M. Wt: 470.99
InChI Key: NOWZSCQTHMZFCG-UZYVYHOESA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazole and piperazine rings. For instance, the nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated compounds containing piperazine and benzothiazole derivatives for their antimicrobial and antifungal activities. For instance, Patel et al. (2011) investigated new pyridine derivatives, including compounds with benzothiazole moieties, for their antimicrobial properties against various bacteria and fungi strains, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011). Similarly, Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives, demonstrating significant antibacterial and antifungal activities for certain compounds (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-inflammatory and Analgesic Properties

Compounds synthesized from structures similar to the query have shown significant anti-inflammatory and analgesic activities. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and related compounds, finding high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticholinesterase Activity

Compounds with a similar scaffold have been investigated for their anticholinesterase properties, which are relevant in the context of neurodegenerative diseases. Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, evaluating them for their ability to inhibit acetylcholinesterase (AChE). Some compounds exhibited inhibitory effects comparable to Donepezil, a standard AChE inhibitor (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Antitubercular Activity

Research by Reddy et al. (2014) focused on the design and synthesis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and benzo[d]isothiazole derivatives, aiming to inhibit Mycobacterium tuberculosis DNA GyrB. The study identified compounds with promising inhibition rates, highlighting the potential of such structures in antitubercular drug development (Reddy, Srihari, Renuka, et al., 2014).

Antihelminthic Activity

Some derivatives containing piperazine and benzimidazole units have shown significant antihelminthic activity. Mavrova et al. (2006) synthesized piperazine derivatives of benzimidazolylthioacetic acids, finding higher activity against Trichinella spiralis than albendazole, a standard antihelminthic drug (Mavrova, Anichina, Vuchev, et al., 2006).

properties

IUPAC Name

ethyl 4-[2-[2-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O4S2/c1-3-28-19(27)24-8-6-23(7-9-24)17(26)12-29-11-16(25)21-18-22(2)14-5-4-13(20)10-15(14)30-18/h4-5,10H,3,6-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWZSCQTHMZFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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